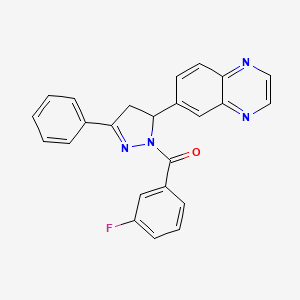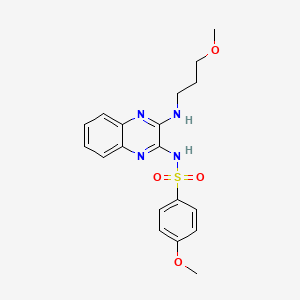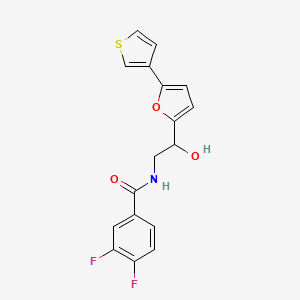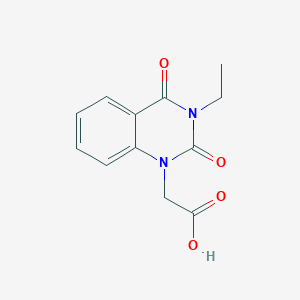![molecular formula C12H14N2 B2815571 9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2815571.png)
9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
概要
説明
9-メチル-2,3,4,9-テトラヒドロ-1H-β-カルボリンは、多様な薬理学的特性で知られるβ-カルボリン類の合成誘導体です。 この化合物は、トリプタミン類と構造的に関連しており、神経保護効果や認知機能向上効果の潜在能力で知られています .
作用機序
9-メチル-2,3,4,9-テトラヒドロ-1H-β-カルボリンの作用機序は、さまざまな分子標的や経路との相互作用を含みます。
モノアミンオキシダーゼ阻害: この化合物は、モノアミンオキシダーゼA型の選択的阻害剤として作用し、セロトニンやノルアドレナリンなどの神経伝達物質の分解を抑制します.
神経栄養因子発現: 海馬における脳由来神経栄養因子(BDNF)の発現を増加させ、神経保護と認知機能向上に関連しています.
セロトニン受容体との相互作用: この化合物は、セロトニン受容体2Aと相互作用し、抗うつ薬のような効果に寄与しています.
生化学分析
Biochemical Properties
The 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl- compound has been shown to interact with various enzymes and proteins. It has been identified as an estrogen receptor modulator, indicating that it can bind to and influence the activity of estrogen receptors . This interaction can significantly impact biochemical reactions within the body, particularly those related to hormone regulation and cellular growth .
Cellular Effects
The effects of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl- on cells are profound. As an estrogen receptor modulator, it can influence cell function by altering cell signaling pathways and gene expression . This can lead to changes in cellular metabolism and potentially inhibit the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl- involves binding interactions with biomolecules, specifically estrogen receptors . By binding to these receptors, it can inhibit or activate enzymes and cause changes in gene expression. This can lead to alterations in cellular function and potentially have therapeutic effects in the treatment of diseases like cancer .
準備方法
9-メチル-2,3,4,9-テトラヒドロ-1H-β-カルボリンの合成は、ホルムアルデヒドとギ酸を用いたβ-カルボリン(ノルハルマン)のメチル化を含むエシュバイラー・クラーク反応によって達成できます . 反応条件には、通常、目的の生成物の形成を促進するために、反応物を還流下で加熱することが含まれます。
化学反応の分析
9-メチル-2,3,4,9-テトラヒドロ-1H-β-カルボリンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて行うことができ、対応する酸化生成物が生成されます。
還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、還元された誘導体が生成されます。
置換: この化合物は、特に窒素原子で、ハロゲン化アルキルや酸塩化物などの試薬を用いて置換反応を起こすことができます。
これらの反応で使用される一般的な試薬と条件には、ジクロロメタンやエタノールなどの有機溶媒、および室温から還流条件までの反応温度が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
9-メチル-2,3,4,9-テトラヒドロ-1H-β-カルボリンは、科学研究においていくつかの応用があります。
科学的研究の応用
9-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Neuroprotection: It has been shown to exhibit neuroprotective effects, including increased expression of neurotrophic factors and enhanced respiratory chain activity.
Cognitive Enhancement: The compound has been demonstrated to improve cognitive function, increase dopaminergic neuron count, and facilitate synaptic and dendritic proliferation.
Parkinson’s Disease: It has shown therapeutic effects in animal models for Parkinson’s disease and other neurodegenerative processes.
Antioxidant Properties: Natural beta-carbolines, including derivatives like 9-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline, exhibit antioxidant effects.
類似化合物との比較
9-メチル-2,3,4,9-テトラヒドロ-1H-β-カルボリンは、以下のような他の類似化合物と比較することができます。
ハルマン: 神経保護効果と認知機能向上効果を持つ天然のβ-カルボリン.
メチル2,3,4,9-テトラヒドロ-1H-β-カルボリン-3-カルボン酸: 潜在的な治療的応用を持つ誘導体.
9-メチル-2,3,4,9-テトラヒドロ-1H-β-カルボリンの独自性は、その特定のメチル化にあり、これは他のβ-カルボリン誘導体と比較して、その神経保護効果と認知機能向上効果を高めています。
特性
IUPAC Name |
9-methyl-1,2,3,4-tetrahydropyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-5,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMNLEHELVDDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCNC2)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide](/img/structure/B2815488.png)


![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2815492.png)

![2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2815494.png)
![3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2815495.png)
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2815496.png)


![2-chloro-N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2815501.png)

![[4-(Methoxymethyl)thiophen-2-yl]methanamine](/img/structure/B2815509.png)

